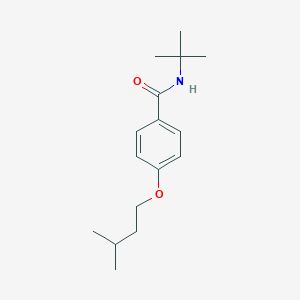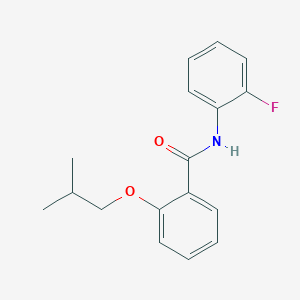![molecular formula C21H28N2O3 B496135 N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide](/img/structure/B496135.png)
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide is a complex organic compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure, which includes an anilinomethyl group, an ethoxyphenoxy group, and a tert-butyl acetamide group.
Méthodes De Préparation
The synthesis of N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with an appropriate aniline derivative to form the anilinomethyl-2-ethoxyphenol intermediate. This intermediate is then reacted with tert-butyl acetamide under specific conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts can be adjusted to improve yield and purity .
Analyse Des Réactions Chimiques
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include oxidized derivatives of the phenoxy and anilinomethyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the anilinomethyl group, where nucleophiles such as halides or alkoxides replace the aniline moiety
Applications De Recherche Scientifique
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and chemicals, including polymers and specialty chemicals
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide can be compared to other similar compounds, such as:
2-[4-(methylamino)-2-ethoxyphenoxy]-N-(tert-butyl)acetamide: This compound has a similar structure but with a methylamino group instead of an anilinomethyl group. The presence of the methylamino group can lead to different chemical and biological properties.
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(tert-butyl)acetamide: In this compound, the ethoxy group is replaced by a methoxy group. .
Propriétés
Formule moléculaire |
C21H28N2O3 |
|---|---|
Poids moléculaire |
356.5g/mol |
Nom IUPAC |
2-[4-(anilinomethyl)-2-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C21H28N2O3/c1-5-25-19-13-16(14-22-17-9-7-6-8-10-17)11-12-18(19)26-15-20(24)23-21(2,3)4/h6-13,22H,5,14-15H2,1-4H3,(H,23,24) |
Clé InChI |
AMCVIPZJRJYHFE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2)OCC(=O)NC(C)(C)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2)OCC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(methylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B496052.png)
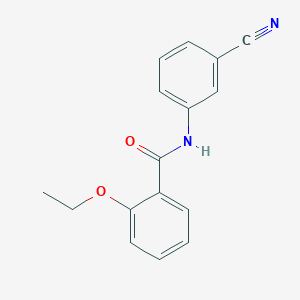
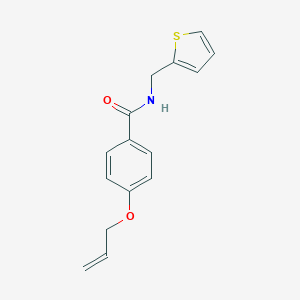

![4-butoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B496058.png)
![N-[4-(2-methylpropoxy)phenyl]-2-phenylacetamide](/img/structure/B496059.png)
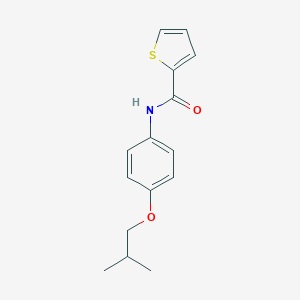
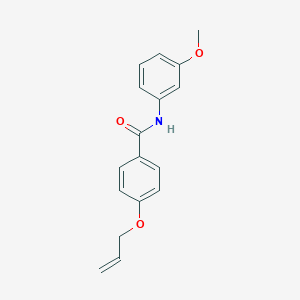
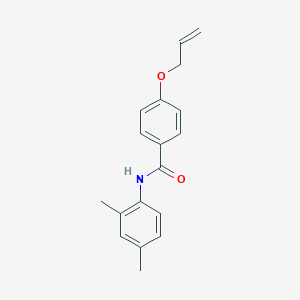
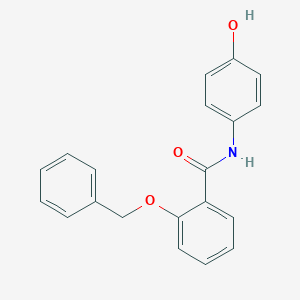
![N-allyl-2-{[4-(allyloxy)benzoyl]amino}benzamide](/img/structure/B496065.png)
![N-ethyl-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B496066.png)
